molecular formula C20H20NO2P B12558388 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole CAS No. 147438-64-0

4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole

Cat. No.: B12558388
CAS No.: 147438-64-0
M. Wt: 337.4 g/mol
InChI Key: SVWWJIUIPFHJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is a complex organic compound characterized by the presence of a phosphoryl group attached to a diphenyl structure, along with a methylprop-1-en-1-yl and a methyl-1,3-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with a suitable alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps. The use of automated systems ensures consistent quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoryl oxides, while reduction can produce phosphines. Substitution reactions yield various substituted oxazole derivatives .

Scientific Research Applications

4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The oxazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is unique due to its combination of a phosphoryl group with an oxazole ring, providing distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

147438-64-0

Molecular Formula

C20H20NO2P

Molecular Weight

337.4 g/mol

IUPAC Name

4-(3-diphenylphosphoryl-2-methylprop-1-enyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C20H20NO2P/c1-16(13-18-14-23-17(2)21-18)15-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3

InChI Key

SVWWJIUIPFHJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C=C(C)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.